N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a phenyl group, and a phenoxyacetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzimidazole derivative is then subjected to a substitution reaction with 3-bromophenylamine to introduce the phenyl group.
Phenoxyacetamide Formation: The final step involves the reaction of the substituted benzimidazole with 4-(butan-2-yl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of catalysts can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(methyl)phenoxy]acetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(ethyl)phenoxy]acetamide
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(propyl)phenoxy]acetamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide is unique due to the presence of the butan-2-yl group, which can influence its lipophilicity and binding affinity to molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-butan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-3-17(2)18-11-13-21(14-12-18)30-16-24(29)26-20-8-6-7-19(15-20)25-27-22-9-4-5-10-23(22)28-25/h4-15,17H,3,16H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
DFHKGJMOXAFCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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